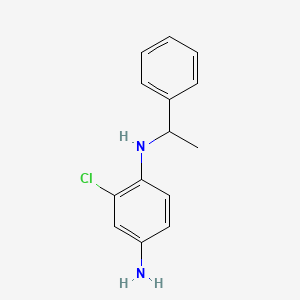

![molecular formula C18H26N2O B1417309 2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide CAS No. 1042654-05-6](/img/structure/B1417309.png)

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

Vue d'ensemble

Description

The compound “2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide” is a derivative of 2,3-dihydroindole . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives involves a synthetic strategy to obtain new derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis

The molecular structure of 2,3-dihydroindole derivatives is complex and diverse . The structure of these compounds is characterized by the presence of a 2,3-dihydroindole ring, which is a key structural feature of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydroindole derivatives include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydroindole derivatives can vary depending on the specific structure of the compound. For example, the compound “N-[2-(1H-Indol-3-yl)ethyl]acetamide” has a molecular formula of C12H14N2O .Applications De Recherche Scientifique

Stereoselective Synthesis

One application involves the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles. These compounds are synthesized using cyclization of N-vinylic α-(methylthio)acetamides, leading to the production of compounds like (−)-mesembrane and (−)-trans-mesembrane. This method showcases the chemical's role in creating structurally complex and stereochemically rich molecules (Saito, Matsuo, & Ishibashi, 2007).

Heterocyclic Compound Formation

Another significant application is in the heterocyclization of acetamides and carbamates under oxidative conditions to yield spiro[4H-3,1-benzoxazine-4,1'-cyclopentanes] and various indole derivatives. These transformations underscore the versatility of the chemical in facilitating the formation of novel heterocyclic structures, which are crucial scaffolds in many biologically active compounds (Gataullin, Nasyrov, Shitikova, Spirikhin, & Abdrakhmanov, 2001).

Cytotoxic Activity Studies

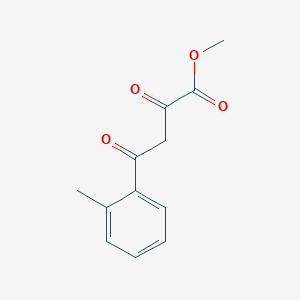

The compound also serves as a foundation for synthesizing derivatives with potential cytotoxic activities. Studies involving the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives explore their effects on various cancer cell lines, highlighting the potential therapeutic applications of these molecules in cancer treatment (AkgÜl, Tarikogullari, Aydın Köse, Kırmızıbayrak, & Pabuççuoğlu, 2013).

Discovery of Secondary Metabolites

Research into the culture broth of marine Micromonospora species led to the isolation of compounds including N-[2-(1H-indol-3-yl)-2-oxo-ethyl] acetamide, showcasing the chemical's role in the discovery of natural products and secondary metabolites with potential biological activities (Quyền, Ngan, Huong, Kondracki, Longeon, Murphy, Minh, & Cuong, 2015).

Synthesis of Melatonin Analogues

The chemical is also employed in the synthesis of new melatonin analogues, demonstrating its importance in the development of pharmaceuticals that mimic the biological activities of naturally occurring hormones. These analogues are synthesized from dimers of azaindole and indole, further illustrating the compound's utility in complex organic syntheses (Guillard, Larraya, & Viaud-Massuard, 2003).

Orientations Futures

Propriétés

IUPAC Name |

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c21-18(12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGSMOOGHGLFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCC2CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)